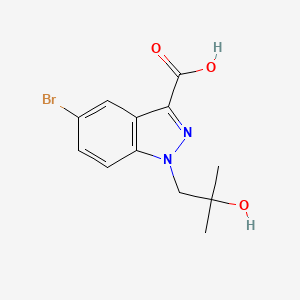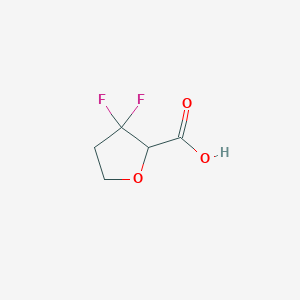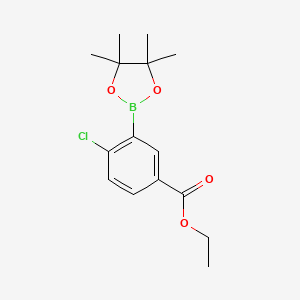
(2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane” is a chemical compound with the CAS Number: 1823520-30-4 . It has a molecular weight of 235.12 and its IUPAC name is this compound . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BrFS/c1-5-3-4-6(10)8(11-2)7(5)9/h3-4H,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 235.12 . It is in liquid form . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
BFMPS has been studied for its potential to be used in a variety of scientific research applications. It has been found to have potential applications in biochemistry, pharmacology, and toxicology. It has also been studied as a potential inhibitor of certain enzymes, and as a potential drug delivery system.
Mécanisme D'action
The mechanism of action of BFMPS is still not fully understood. However, it is believed that it may act as an inhibitor of certain enzymes, as well as a drug delivery system. It has been found to interact with various proteins and enzymes, which may be responsible for its biochemical and physiological effects.
Biochemical and Physiological Effects
BFMPS has been found to have a variety of biochemical and physiological effects. It has been found to interact with certain proteins and enzymes, which may be responsible for its effects. It has also been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been found to have potential applications in cancer research, as it has been found to have potential anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
BFMPS has been found to have a variety of advantages and limitations for use in laboratory experiments. One of the main advantages of using BFMPS is its low toxicity, which makes it a safe compound for use in laboratory experiments. Additionally, BFMPS has been found to have a high binding affinity for certain proteins and enzymes, which makes it a useful tool for studying these proteins and enzymes. However, one of the main limitations of using BFMPS is its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are a variety of potential future directions for research on BFMPS. These include further research into its mechanism of action, potential applications in cancer research, and its potential use as a drug delivery system. Additionally, further research into its biochemical and physiological effects could provide insights into its potential therapeutic applications. Finally, further research into its solubility in water could lead to improved methods for using BFMPS in laboratory experiments.
Méthodes De Synthèse
BFMPS is synthesized through a two-step process. The first step involves the reaction of 4-bromo-3-fluorophenylsulfanylmethyl chloride with potassium carbonate in an aqueous solution of methanol. This reaction produces 2-bromo-6-fluoro-3-methylphenylsulfanylmethyl chloride. The second step involves the reaction of this intermediate with dimethylsulfide in aqueous methanol. This reaction forms 2-bromo-6-fluoro-3-methylphenyl)(methyl)sulfane.
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-1-fluoro-4-methyl-2-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFS/c1-5-3-4-6(10)8(11-2)7(5)9/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGUOFZHKJTBQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)SC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














